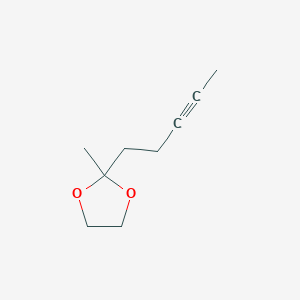

2-Methyl-2-pent-3-ynyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

22592-16-1 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-methyl-2-pent-3-ynyl-1,3-dioxolane |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-6-9(2)10-7-8-11-9/h5-8H2,1-2H3 |

InChI Key |

VLIFFBAMCXCKEX-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCC1(OCCO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Pent 3 Ynyl 1,3 Dioxolane and Analogous Structures

Strategies for 1,3-Dioxolane (B20135) Ring Formation

The creation of the 1,3-dioxolane ring system is a pivotal transformation in organic chemistry, often employed to protect carbonyl groups in aldehydes and ketones. nih.gov This strategy involves converting the reactive carbonyl into a less reactive cyclic acetal (B89532) or ketal, which is stable under various reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org

Acetalization and Ketalization of Carbonyl Precursors

The most prevalent and direct method for synthesizing 1,3-dioxolanes is through the acetalization of aldehydes or ketalization of ketones with a 1,2-diol. wikipedia.org For the specific synthesis of 2-Methyl-2-pent-3-ynyl-1,3-dioxolane, the precursor would be the corresponding ketone, 4-methylpent-1-yn-3-one, which reacts with ethylene (B1197577) glycol. This reaction serves as a protective measure, rendering the carbonyl group inert to subsequent chemical transformations. organic-chemistry.org

The direct condensation of a ketone with ethylene glycol is the standard approach for forming the 1,3-dioxolane ring. organic-chemistry.org This reaction is an equilibrium process where the ketone and ethylene glycol react, typically in the presence of an acid catalyst, to form the ketal and water. chemicalbook.com To drive the equilibrium towards the product side and achieve a high yield, the water generated during the reaction must be continuously removed. organic-chemistry.org A common laboratory technique for this is the use of a Dean-Stark apparatus, which physically separates the water from the reaction mixture as it forms. organic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal and its elimination as a water molecule generates a resonance-stabilized oxocarbenium ion. Finally, the intramolecular attack by the remaining hydroxyl group of the ethylene glycol moiety, followed by deprotonation, yields the stable five-membered 1,3-dioxolane ring and regenerates the acid catalyst.

The efficiency and success of dioxolane synthesis are heavily reliant on the choice of catalyst. While the reaction can proceed without a catalyst, it is often impractically slow. Catalysts accelerate the reaction by lowering the activation energy for the key steps in the mechanism.

Both Brønsted and Lewis acids are effective catalysts for ketalization. organic-chemistry.org

Brønsted acids , such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), are commonly used homogeneous catalysts. acs.org They function by donating a proton to the carbonyl oxygen, thereby activating the ketone for nucleophilic attack by ethylene glycol.

Lewis acids , such as zirconium tetrachloride (ZrCl₄), iron(III) salts, and tin(IV) chloride (SnCl₄), can also promote the reaction. organic-chemistry.orgchemicalbook.comacs.org They coordinate to the carbonyl oxygen, which polarizes the carbon-oxygen double bond and increases the electrophilicity of the carbonyl carbon, facilitating the attack by the diol. Some catalytic systems exhibit a synergistic effect, where the combination of both Brønsted and Lewis acidic sites enhances the catalytic performance.

In a move towards more environmentally friendly and sustainable chemical processes, significant research has focused on the development of solid, heterogeneous acid catalysts. researchgate.net These catalysts offer several advantages over their homogeneous counterparts, including simplified product purification (the catalyst can be removed by simple filtration), reduced corrosion, and the potential for catalyst recycling and reuse. researchgate.net

A variety of solid materials have been demonstrated to be effective catalysts for acetalization and ketalization reactions.

Examples of Heterogeneous Catalysts for Ketalization:

| Catalyst Type | Specific Example | Key Advantages |

| Acidic Clays | Montmorillonite K10 | Readily available, low cost, effective for various aldehydes and ketones. nih.gov |

| Zeolites | Various types | Shape selectivity, tunable acidity. |

| Sulfonated Resins | Amberlyst | High catalytic activity, commercially available. |

| Supported Acids | Sulfonated Silica (B1680970) | High surface area, strong Brønsted acid sites. |

| Metal Oxides | Alumina, Zirconia | Lewis acidity, thermal stability. |

These solid catalysts function by providing acidic sites on their surfaces, which can be either Brønsted or Lewis in nature, mirroring the function of homogeneous catalysts but within a solid, recoverable framework.

Catalytic Systems for Dioxolane Synthesis

Alternative Cyclization Pathways to 1,3-Dioxolanes

While the direct condensation of carbonyl compounds with ethylene glycol is the most common route, alternative methods for constructing the 1,3-dioxolane ring exist. These pathways can be advantageous when the starting materials for the condensation reaction are sensitive or when different precursors are more readily available.

One such alternative involves the reaction of epoxides (oxiranes) with aldehydes or ketones. chemicalbook.comresearchgate.net This reaction is typically catalyzed by a Lewis acid and proceeds via the opening of the epoxide ring by the carbonyl oxygen, followed by cyclization to form the 1,3-dioxolane. For instance, ethylene oxide can react with formaldehyde (B43269) in the presence of catalysts like SnCl₄ to yield the parent 1,3-dioxolane. chemicalbook.com

Another specialized method involves an intramolecular cyclization. In the synthesis of certain natural products, a 1,3-dioxolane ring has been formed by first converting an allyl alcohol precursor into an epoxide. wikipedia.org This epoxide then undergoes a ring-expansion reaction initiated by a nearby carbonyl group within the same molecule, leading to the formation of the dioxolane structure. wikipedia.org

Transketalization, or acetal exchange, is another useful technique. In this process, an existing ketal or acetal reacts with a diol in the presence of an acid catalyst to form a new ketal. researchgate.net This is an equilibrium-driven process that can be used to install a dioxolane protecting group by using a large excess of ethylene glycol or by removing the original alcohol from the reaction mixture.

Oxidative Cyclization Methodologies

Oxidative cyclization presents a powerful strategy for the formation of heterocyclic systems, including dioxolanes, from unsaturated precursors. These methods typically involve the use of a transition metal catalyst, often palladium(II), to effect the cyclization of an olefin-tethered nucleophile in the presence of an oxidant.

For the synthesis of dioxolane structures, a common approach involves the palladium-catalyzed cyclization of an allylic alcohol derivative. In a hypothetical application to a precursor of this compound, one could envision a substrate containing a homoallylic alcohol with the pent-3-ynyl group already in place. The reaction would proceed via an oxypalladation mechanism, where the palladium catalyst activates the double bond towards nucleophilic attack by the hydroxyl group. Subsequent steps of β-hydride elimination and catalyst regeneration would yield the cyclized product. A key advantage of these methods is the ability to perform them under mild conditions. For instance, palladium(II) and pyridine (B92270) in the presence of molecular oxygen as the stoichiometric oxidant have been successfully employed for the oxidative cyclization of various heteroatom nucleophiles onto unactivated olefins. nih.gov

Table 1: Conditions for Palladium-Catalyzed Oxidative Cyclization

| Catalyst | Ligand | Oxidant | Solvent | Temperature |

| Pd(TFA)₂ | Pyridine | O₂ | Toluene | Room Temp. |

| Pd(OAc)₂ | None | Benzoquinone | DMSO | 60 °C |

This table presents generalized conditions for oxidative cyclizations that could be adapted for dioxolane synthesis.

Rearrangement-Based Syntheses

Rearrangement reactions offer an alternative and often elegant route to dioxolane synthesis. One such approach involves the acid-catalyzed rearrangement of epoxy alcohols. For instance, the treatment of a suitable epoxy alcohol precursor with a Lewis or Brønsted acid can induce a ring-opening of the epoxide, followed by an intramolecular cyclization to form the five-membered dioxolane ring.

In the context of synthesizing analogs of this compound, a potential precursor could be a molecule containing a terminal epoxide adjacent to a hydroxyl group, with the pent-3-ynyl moiety located elsewhere in the carbon skeleton. The stereochemistry of the final dioxolane can often be controlled by the stereochemistry of the starting epoxy alcohol. For example, a Prilezhaev reaction can be used to form an epoxide from an allyl alcohol precursor, which then undergoes a ring-expansion with a nearby carbonyl group to form the dioxolane ring. wikipedia.org

Introduction and Modification of the Pent-3-ynyl Moiety

The pent-3-ynyl group is a key structural feature, and its introduction can be achieved at various stages of the synthesis.

Alkynylation Strategies for Precursor Elaboration

Alkynylation involves the formation of a carbon-carbon bond between an alkyne and an electrophilic or nucleophilic carbon center. In the synthesis of this compound, a common strategy would involve the reaction of an acetylide with a suitable electrophile. For instance, a protected version of 3-butyn-2-one (B73955) could be used as a starting material. Deprotonation of the terminal alkyne with a strong base like n-butyllithium would generate a nucleophilic lithium acetylide. This could then react with an electrophile, such as methyl iodide, to install the methyl group and form the internal alkyne of the pent-3-ynyl moiety. The ketone would then be protected as a dioxolane in a subsequent step.

Alternatively, electrophilic alkynylation reagents can be employed. epfl.ch These reagents, often hypervalent iodine compounds, allow for the introduction of an alkyne group to a nucleophilic carbon. epfl.ch This could be useful in scenarios where a precursor molecule contains a nucleophilic center at the desired position for the alkyne side chain.

Cross-Coupling Reactions for Alkyne Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile means of forming internal alkynes. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent example. researchgate.net To construct the pent-3-ynyl group, one could envision a scenario where a precursor containing a vinyl halide is coupled with propyne (B1212725) in the presence of a palladium catalyst and a copper(I) co-catalyst.

More recently, methods for the cross-coupling of two different alkynes have been developed, offering a more atom-economical approach. nih.govchemistryviews.org These reactions can couple a terminal alkyne with an internal alkyne, providing direct access to more complex internal alkynes. nih.govchemistryviews.org

Table 2: Common Cross-Coupling Reactions for Internal Alkyne Synthesis

| Reaction Name | Coupling Partners | Catalyst System |

| Sonogashira Coupling | Terminal Alkyne + Vinyl/Aryl Halide | Pd catalyst, Cu(I) co-catalyst |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Copper(I) salt |

| Glaser Coupling | Terminal Alkyne + Terminal Alkyne | Copper(I) salt, oxidant |

This table summarizes key cross-coupling reactions applicable to the synthesis of internal alkynes.

Protecting Group Strategies for Alkyne Precursors

In multi-step syntheses, it is often necessary to protect the acidic proton of a terminal alkyne to prevent unwanted side reactions. ccspublishing.org.cn Silyl groups are commonly employed for this purpose due to their ease of installation and removal. cureffi.orgresearchgate.net The triisopropylsilyl (TIPS) group, for example, is known for its steric bulk and robustness, offering protection under a variety of reaction conditions. acs.org The trimethylsilyl (B98337) (TMS) group is another common choice, though it is more labile and can be removed under milder conditions. cureffi.orgresearchgate.net

The choice of protecting group is crucial and depends on the specific reaction sequence. For instance, if a subsequent step involves strongly basic conditions, a more robust protecting group like TIPS would be preferred over TMS. Deprotection is typically achieved by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Stereoselective Synthesis of this compound and Related Chiral Dioxolanes

While this compound itself is achiral, the synthesis of chiral dioxolane analogs is of significant interest. Stereoselective synthesis can be achieved by using chiral starting materials or by employing chiral catalysts or auxiliaries.

One common approach is to start with a chiral diol. The reaction of a ketone with an enantiomerically pure diol, such as (2R,3R)-butane-2,3-diol, in the presence of an acid catalyst will yield a chiral dioxolane. The stereochemistry of the newly formed stereocenters at the dioxolane ring is dictated by the stereochemistry of the starting diol.

Alternatively, asymmetric catalysis can be employed. For example, the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes, catalyzed by a chiral metal complex, can produce chiral dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org Furthermore, chemoenzymatic cascades have been developed for the synthesis of chiral diols, which can then be converted to chiral dioxolanes. d-nb.infonih.govrwth-aachen.de

Chiral Auxiliary and Catalyst-Directed Methods

The construction of the chiral quaternary center in this compound can be approached using chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the starting material to direct the stereochemical outcome of subsequent reactions.

One potential strategy involves the use of a chiral auxiliary attached to a precursor of the ketone. For instance, amides derived from pseudoephedrine have been effectively used as chiral auxiliaries in diastereoselective alkylation reactions to create enantiomerically enriched compounds. While this is a general strategy, it highlights the principle of using a recoverable chiral moiety to control stereochemistry.

Catalyst-directed methods offer an alternative approach where a chiral catalyst orchestrates the stereoselective transformation. For the synthesis of analogous dioxolane structures, ruthenium-based molecular catalysts have been employed. These catalysts can facilitate the conversion of diols and aldehydes or ketones into dioxolanes. In a chemoenzymatic cascade, a ruthenium catalyst has been used for the stereoselective synthesis of (4S,5S)-dipropyl-1,3-dioxolane from the corresponding chiral diol. This demonstrates the potential of catalyst-directed approaches in achieving high stereoselectivity in dioxolane formation.

| Method | Key Feature | Example Application |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective reactions. | Use of pseudoephedrine-derived amides for diastereoselective alkylations. |

| Catalyst-Directed | Use of a chiral catalyst to control the stereochemical outcome. | Ruthenium-catalyzed stereoselective formation of substituted 1,3-dioxolanes. |

Diastereoselective and Enantioselective Approaches in Dioxolane Formation

The formation of the 1,3-dioxolane ring itself can be rendered stereoselective. This is particularly crucial when creating a quaternary stereocenter, as in the target molecule.

Diastereoselective Approaches:

A common diastereoselective method involves the reaction of a prochiral ketone with a chiral, non-racemic diol. The inherent chirality of the diol can direct the formation of one diastereomer of the dioxolane over the other. The yields of such reactions are often dependent on the steric hindrance of the diols used. For instance, the synthesis of chiral 1,3-dioxolanes has been achieved with high enantiomeric excess (>99% ee) by reacting salicylaldehyde (B1680747) with enantiopure diols in the presence of a Montmorillonite K10 catalyst. This principle can be extended to the synthesis of 2,2-disubstituted dioxolanes from ketones.

Enantioselective Approaches:

Enantioselective methods for dioxolane formation from prochiral ketones are less common but represent a powerful strategy. These methods typically involve the use of a chiral catalyst to control the acetalization reaction. While specific examples for 2-alkynyl substituted dioxolanes are not prevalent, the general principle has been demonstrated in other systems.

| Approach | Description | Key Consideration |

| Diastereoselective | Reaction of a prochiral ketone with a chiral diol to favor one diastereomer. | The structure and steric hindrance of the chiral diol influence the yield and selectivity. |

| Enantioselective | Use of a chiral catalyst to favor the formation of one enantiomer from a prochiral ketone and an achiral diol. | Catalyst design is crucial for achieving high enantioselectivity. |

Stereochemical Control in Alkynyl Side Chain Construction

The synthesis of the chiral pent-3-ynyl side chain requires stereoselective methods for the formation of the carbon-carbon bond at the chiral center. This is often achieved through the asymmetric addition of an alkynyl nucleophile to an electrophile or by using a substrate with a pre-existing chiral center.

Enantioselective Propargylation:

A powerful strategy for constructing the chiral alkynyl side chain is the enantioselective propargylation of a suitable ketone precursor. This involves the addition of a propargyl or allenyl nucleophile to a ketone in the presence of a chiral catalyst. For example, copper-catalyzed propargylation reactions have been shown to afford homopropargylic alcohols in good yields and high enantiomeric excess. This approach would create the desired stereocenter in the side chain. Subsequent conversion of the resulting chiral alcohol to the corresponding methyl ketone, followed by ketalization, would yield the target molecule.

Stereodivergent Synthesis:

In some cases, stereodivergent methods can be employed to access all possible stereoisomers of a product. For instance, cooperative catalysis involving chiral N-heterocyclic carbenes (NHCs) and copper complexes has been used for the stereodivergent propargylic alkylation of enals. By simply changing the chirality of the NHC and the copper catalyst, any of the four possible stereoisomers could be obtained. This high level of control could be conceptually applied to the synthesis of the chiral alkynyl side chain.

The synthesis of chiral alkynes can also be achieved through various other methods, including the use of chiral ligands in transition-metal-catalyzed reactions. These methods provide access to a wide range of enantioenriched alkynyl compounds that can serve as building blocks for more complex molecules.

| Strategy | Description | Example |

| Enantioselective Propargylation | Catalytic asymmetric addition of a propargyl nucleophile to a ketone. | Copper-catalyzed propargylation of ketones to form chiral homopropargylic alcohols. |

| Stereodivergent Synthesis | Use of catalyst combinations to selectively form any desired stereoisomer. | Cooperative NHC/copper catalysis for stereodivergent propargylic alkylation. |

| Synthesis of Chiral Alkynes | General methods for preparing enantioenriched alkynyl compounds. | Transition-metal-catalyzed reactions using chiral ligands. |

Chemical Reactivity and Transformation Pathways of 2 Methyl 2 Pent 3 Ynyl 1,3 Dioxolane

Reactivity of the 1,3-Dioxolane (B20135) Acetal (B89532) Group

The 1,3-dioxolane group serves as a protecting group for a ketone, in this case, 5-hexyn-2-one. As a cyclic acetal, it is stable under basic and neutral conditions but is reactive towards acids. thieme-connect.de

Hydrolytic Cleavage and Deprotection Strategies

The primary reaction of the 1,3-dioxolane group is hydrolytic cleavage under acidic conditions to regenerate the parent carbonyl compound. This deprotection is a fundamental transformation in synthetic chemistry. The reaction involves protonation of one of the oxygen atoms, followed by ring opening and subsequent attack by water, ultimately releasing ethylene (B1197577) glycol and the ketone. total-synthesis.com A variety of acidic catalysts, including both Brønsted and Lewis acids, can facilitate this process. organic-chemistry.org The choice of acid and solvent system allows for tuning the reaction conditions to be compatible with other functional groups in the molecule. researchgate.net

Table 1: Typical Conditions for Hydrolytic Cleavage of 1,3-Dioxolanes

| Catalyst/Reagent | Solvent System | Typical Conditions | Reference |

|---|---|---|---|

| Aqueous HCl or H₂SO₄ | Acetone (B3395972)/Water or THF/Water | Room temperature to gentle heating | total-synthesis.com |

| p-Toluenesulfonic acid (TsOH) | Acetone/Water | Room temperature | organic-chemistry.org |

| Cerium(III) triflate | Wet Nitromethane | Room temperature, nearly neutral pH | organic-chemistry.org |

| Iodine (catalytic) | Wet Acetone or Dichloromethane | Room temperature, neutral conditions | organic-chemistry.org |

| NaBArF₄ (catalytic) | Water | 30 °C, rapid conversion | wikipedia.org |

Transacetalization and Exchange Reactions

Transacetalization is an equilibrium-driven process where the 1,3-dioxolane group of 2-Methyl-2-pent-3-ynyl-1,3-dioxolane can be exchanged by reacting it with a different diol or a carbonyl compound in the presence of an acid catalyst. organic-chemistry.org For instance, treatment with acetone under acidic conditions can convert the dioxolane back to the parent ketone, 5-hexyn-2-one, in an anhydrous exchange reaction. organic-chemistry.org Conversely, reaction with a different diol, such as 1,3-propanediol, could lead to the formation of a six-membered 1,3-dioxane (B1201747) ring. These reactions are often used to change protecting groups without an aqueous workup or to form new acetal structures. scispace.com

Ring-Opening Reactions and Subsequent Transformations

While hydrolytic cleavage is the most common reaction, the 1,3-dioxolane ring can also undergo non-hydrolytic ring-opening. This is most prominently observed in cationic ring-opening polymerization (CROP), where a strong acid initiator protonates a ring oxygen, leading to an oxonium ion that propagates by attacking another monomer. nih.govresearchgate.net For a molecule like this compound, this would not typically occur as a standalone reaction but could be induced if it were treated with a potent Lewis acid or a cationic polymerization initiator. acs.org Such reactions can lead to polyether structures or, if quenched, result in functionalized diol monoethers.

In specific contexts, such as in carbohydrate chemistry, cyclic acetals can be opened reductively using reagents like trialkylsilanes in the presence of a Lewis acid, leading to a regioselectively opened ether alcohol. researchgate.net

Radical Reactions Involving the Dioxolane Ring

The 1,3-dioxolane ring can participate in radical reactions, typically through the abstraction of a hydrogen atom. While the C2 position is often the most reactive in unsubstituted 1,3-dioxolane, in this compound, the hydrogen atoms on the C4 and C5 methylene (B1212753) carbons are available for abstraction. organic-chemistry.org A radical initiator can generate a carbon-centered radical on the dioxolane ring, which can then engage in further reactions, such as intramolecular cyclization or intermolecular addition to other unsaturated systems. These types of reactions provide a pathway to form new carbon-carbon bonds under radical conditions. libretexts.org

Transformations Involving the Pent-3-ynyl Moiety

The internal alkyne in the pent-3-ynyl side chain is a site of high electron density, making it susceptible to electrophilic addition and other transformations characteristic of carbon-carbon triple bonds. These reactions can be performed while leaving the dioxolane acetal group intact, provided acidic conditions are avoided.

Alkyne Hydration and Functionalization

Hydration of the alkyne is a key transformation that converts the triple bond into a carbonyl group. For an unsymmetrical internal alkyne, as in this compound, this reaction typically yields a mixture of two regioisomeric ketones. libretexts.orglibretexts.org

Mercury(II)-Catalyzed Hydration : The classic method for alkyne hydration uses a strong acid (like sulfuric acid) with a mercury(II) salt (e.g., HgSO₄) as a catalyst. libretexts.orglibretexts.org The reaction proceeds through an enol intermediate that rapidly tautomerizes to the more stable ketone. masterorganicchemistry.com For the target molecule, this would produce a mixture of 2-Methyl-2-(4-oxohexan-2-yl)-1,3-dioxolane and 2-Methyl-2-(3-oxohexan-2-yl)-1,3-dioxolane. The lack of significant electronic or steric bias between the two carbons of the alkyne makes achieving high regioselectivity challenging. acs.org

Hydroboration–Oxidation : This two-step procedure provides an alternative route to hydration. The alkyne is first treated with a borane (B79455) reagent, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org For terminal alkynes, this method yields aldehydes (anti-Markovnikov addition), but for internal alkynes, it generally produces a mixture of ketones, similar to acid-catalyzed hydration. chemistrysteps.com The use of sterically hindered borane reagents, such as disiamylborane (B86530) or 9-BBN, is necessary to prevent double addition across the triple bond but often does not impart significant regioselectivity for simple internal alkynes. wikipedia.org

Table 2: Potential Hydration and Functionalization Reactions of the Pent-3-ynyl Moiety

| Reaction | Reagents | Intermediate | Expected Product(s) | Reference |

|---|---|---|---|---|

| Mercury-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Mixture of 2-Methyl-2-(4-oxohexan-2-yl)-1,3-dioxolane and 2-Methyl-2-(3-oxohexan-2-yl)-1,3-dioxolane | libretexts.orglibretexts.org |

| Hydroboration-Oxidation | 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH | Vinylic borane, then Enol | Mixture of 2-Methyl-2-(4-oxohexan-2-yl)-1,3-dioxolane and 2-Methyl-2-(3-oxohexan-2-yl)-1,3-dioxolane | libretexts.orgchemistrysteps.com |

| Catalytic Hydrogenation (to Alkene) | H₂, Lindlar's Catalyst | - | (Z)-2-Methyl-2-(pent-3-enyl)-1,3-dioxolane | rsc.org |

| Dissolving Metal Reduction (to Alkene) | Na, NH₃ (l) | - | (E)-2-Methyl-2-(pent-3-enyl)-1,3-dioxolane | rsc.org |

Other functionalizations of the alkyne are also possible. For instance, stereoselective reduction can convert the alkyne to either a (Z)-alkene using Lindlar's catalyst or a (E)-alkene using a dissolving metal reduction (e.g., Na in liquid NH₃). These transformations would yield the corresponding alkene-containing dioxolane, further expanding the synthetic utility of the parent molecule. rsc.org

Hydrohalogenation and Halogenation of the Alkyne

The terminal alkyne of this compound can undergo electrophilic addition reactions with hydrogen halides (HX) and halogens (X₂).

Hydrohalogenation: The addition of one equivalent of a hydrogen halide like HBr or HCl to the alkyne is expected to follow Markovnikov's rule. masterorganicchemistry.comchemistrysteps.com The proton adds to the terminal carbon (C-4), and the halide adds to the more substituted internal carbon (C-3), resulting in a vinyl halide. The reaction proceeds through a vinyl cation intermediate, with the secondary cation being more stable than the primary alternative. chemistrysteps.comorganicchemistrytutor.com If two equivalents of HX are used, a second addition occurs, yielding a geminal dihalide, with both halogen atoms attached to the same carbon. masterorganicchemistry.com A critical consideration for this reaction is the acidic nature of the reagent, which could potentially cleave the 1,3-dioxolane protecting group. Therefore, carefully controlled, non-aqueous conditions would be necessary to preserve the ketal moiety.

In the presence of radical initiators like peroxides, the addition of HBr can proceed via an anti-Markovnikov pathway. libretexts.orgyoutube.com In this case, the bromine atom adds to the terminal carbon, yielding the alternative vinyl bromide regioisomer. This radical mechanism provides a synthetic route to 1-bromoalkenes. libretexts.org

Halogenation: The reaction with one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), typically results in the anti-addition of the two halogen atoms across the triple bond. masterorganicchemistry.com This stereochemical outcome is rationalized by the formation of a bridged halonium ion intermediate, which is then attacked by a halide ion from the opposite face. masterorganicchemistry.com The expected product of this reaction would be the (E)-3,4-dihaloalkene derivative. The addition of a second equivalent of the halogen would lead to a tetrahaloalkane. masterorganicchemistry.com

| Table 1: Summary of Halogenation and Hydrohalogenation Reactions | |||

|---|---|---|---|

| Reaction Type | Reagent | Regio/Stereoselectivity | Expected Product |

| Hydrohalogenation | 1 eq. HX (e.g., HBr, HCl) | Markovnikov addition | 2-Methyl-2-(3-halo-pent-3-en-yl)-1,3-dioxolane |

| Hydrohalogenation | 1 eq. HBr, Peroxides (ROOR) | Anti-Markovnikov addition | 2-Methyl-2-(4-bromo-pent-3-en-yl)-1,3-dioxolane |

| Halogenation | 1 eq. X₂ (e.g., Br₂, Cl₂) | Anti-addition | (E)-2-Methyl-2-(3,4-dihalo-pent-3-en-yl)-1,3-dioxolane |

Cycloaddition Reactions (e.g., Huisgen Cycloadditions, Diels-Alder Reactions)

The alkyne in this compound can participate as a 2π-electron component (a dipolarophile or dienophile) in cycloaddition reactions to form five- or six-membered rings.

Huisgen Cycloadditions: The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile, such as an alkyne, to yield a five-membered heterocycle. organic-chemistry.orgwikipedia.org A prominent example is the reaction with an organic azide (B81097) to form a 1,2,3-triazole. fu-berlin.de The thermal reaction often produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.org

A highly significant variant is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction, when applied to terminal alkynes like this compound, proceeds under mild conditions and exhibits exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. nih.govresearchgate.net The reaction is compatible with a wide range of functional groups, and the dioxolane moiety is expected to be stable under these conditions. nih.gov

Diels-Alder Reactions: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative in a [4+2] cycloaddition. wikipedia.org Alkynes can function as dienophiles, leading to the formation of a 1,4-cyclohexadiene (B1204751) ring system. organicreactions.orgorganic-chemistry.org The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups conjugated to the triple bond. organic-chemistry.org Since this compound lacks such an activating group, its reactivity as a dienophile in a standard Diels-Alder reaction would likely be low, requiring high temperatures or pressures to proceed. mnstate.edu Lewis acid catalysis, a common strategy to accelerate Diels-Alder reactions, might be incompatible with the acid-sensitive dioxolane group. wikipedia.org

Metal-Catalyzed Alkyne Transformations

Transition metals are widely used to catalyze a variety of transformations involving the alkyne group, offering powerful methods for carbon-carbon and carbon-heteroatom bond formation.

While the subject compound is an alkyne, it can be converted into a diene, a suitable substrate for olefin metathesis, through a reaction known as enyne metathesis. This reaction involves the bond reorganization between an alkyne and an alkene, catalyzed by ruthenium carbene complexes (e.g., Grubbs' catalysts), to produce a 1,3-diene. organic-chemistry.orgchim.it In a ring-closing enyne metathesis (RCEYM), an intramolecular reaction on a molecule containing both an alkene and an alkyne forms a cyclic diene. uwindsor.ca For a terminal alkyne like this compound, an intermolecular cross-enyne metathesis with an alkene like ethylene can be used to generate a terminal 1,3-diene derivative. nih.gov However, reactions involving terminal alkynes can sometimes be low-yielding due to side reactions. nih.gov

Palladium catalysis offers a versatile platform for alkyne functionalization. The Sonogashira coupling is a cornerstone of palladium-catalyzed cross-coupling reactions, forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base under mild, anaerobic conditions. organic-chemistry.org Applying this reaction to this compound would allow for the direct attachment of various aryl or vinyl substituents to the alkyne terminus, providing a powerful tool for elaborating the molecular structure.

| Table 2: Representative Palladium-Catalyzed Sonogashira Coupling | |||

|---|---|---|---|

| Reactant 1 | Reactant 2 | Typical Catalysts & Conditions | Product Type |

| This compound | Aryl Halide (Ar-X) | Pd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N), Anhydrous Solvent | Aryl-substituted alkyne |

| This compound | Vinyl Halide (R-CH=CH-X) | Pd(PPh₃)₄, CuI, Amine Base (e.g., Et₃N), Anhydrous Solvent | Conjugated enyne |

Gold and silver, as carbophilic Lewis acids, are highly effective in activating the C-C triple bond towards nucleophilic attack. nih.govrsc.org

Gold-Catalyzed Transformations: Gold(I) and gold(III) catalysts are particularly known for promoting the hydration of alkynes. rsc.org For a terminal alkyne like this compound, gold-catalyzed hydration would follow Markovnikov's rule, leading to the formation of a methyl ketone after tautomerization of the intermediate enol. organic-chemistry.orgrsc.org This reaction would effectively deprotect the alkyne and convert it into a ketone functionality. The reaction conditions are often mild, and some catalytic systems can tolerate acid-sensitive groups like ketals. organic-chemistry.org

Silver-Catalyzed Transformations: Silver(I) salts also catalyze a range of alkyne transformations. semanticscholar.org These include hydrofunctionalization and cycloaddition reactions. semanticscholar.org For instance, silver catalysts can promote the carboxylation of terminal alkynes with CO₂ to form propiolic acids, typically in the presence of a base. mdpi.com Silver catalysis can also be employed for hydroazidation reactions with reagents like TMSN₃ to generate vinyl azides. nih.govacs.org These transformations provide pathways to introduce new functional groups at the alkyne position under relatively mild conditions.

Copper catalysts are central to several key alkyne transformations, most notably in cycloadditions and coupling reactions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), as discussed in section 3.2.3, is a premier example of copper's utility in modern organic synthesis. glenresearch.com

Another important reaction is the Glaser-Hay coupling, which is the aerobic, copper-catalyzed oxidative homocoupling of terminal alkynes. synarchive.comorganic-chemistry.org In the presence of a copper(I) salt (e.g., CuCl), a base (often a bidentate amine like TMEDA), and an oxidant (typically O₂ from air), this compound would be expected to dimerize, forming a symmetrical 1,3-diyne. nih.govresearchgate.net This reaction provides a direct method for creating larger, symmetric molecules linked by a conjugated diyne unit.

| Table 3: Summary of Key Metal-Catalyzed Reactions | ||

|---|---|---|

| Reaction Type | Metal Catalyst | Expected Transformation |

| Enyne Metathesis | Ruthenium (e.g., Grubbs' catalyst) | Formation of a 1,3-diene derivative |

| Sonogashira Coupling | Palladium/Copper | Coupling with aryl/vinyl halides |

| Hydration | Gold | Conversion of alkyne to methyl ketone |

| Glaser-Hay Coupling | Copper | Homocoupling to form a symmetric 1,3-diyne |

| Azide-Alkyne Cycloaddition (CuAAC) | Copper | Formation of a 1,4-disubstituted 1,2,3-triazole |

Ruthenium and Iridium-Catalyzed Reactions

The application of ruthenium and iridium catalysts to molecules containing both alkyne and dioxolane functionalities, such as this compound, opens avenues for complex molecular transformations. While specific research on this exact molecule is limited, the reactivity of these functional groups in the presence of such catalysts is well-documented for analogous structures.

Ruthenium-Catalyzed Reactions:

Ruthenium catalysts are known to mediate a variety of transformations involving alkynes and acetals. For instance, ruthenium complexes can catalyze C-H activation and subsequent functionalization. In a related context, a versatile Ruthenium-catalyzed protocol has been developed for the alkylation of piperidines using protected alkenones, where the dioxolane protection of the ketone was crucial to achieving the desired alkylation products. researchgate.net This highlights the stability and compatibility of the dioxolane group under certain ruthenium-catalyzed conditions.

Furthermore, cationic cyclopentadienyl (B1206354) Ru(II) catalysts have been shown to efficiently promote mild intermolecular alkyne-alkene couplings in aqueous media. rsc.org This suggests the potential for this compound to participate in similar coupling reactions, where the alkyne moiety would be the reactive site.

Iridium-Catalyzed Reactions:

Iridium complexes are powerful catalysts for a range of organic transformations, including cycloadditions and C-H activation. beilstein-journals.org Research on diene-tethered alkynyl halides has demonstrated that iridium catalysts can facilitate intramolecular [4+2] cycloadditions to furnish halogenated cycloadducts in good yields. beilstein-journals.org Although this specific reaction requires a diene and a halide, it showcases the ability of iridium to catalyze complex ring-forming reactions involving alkynes without disturbing other functional groups.

The following table summarizes potential ruthenium and iridium-catalyzed reactions based on the reactivity of the functional groups present in this compound.

| Catalyst Type | Potential Reaction | Functional Group Involved | Expected Outcome |

| Ruthenium | C-H Alkylation | Dioxolane (as a stable protecting group) | Alkylation at an adjacent C-H bond |

| Ruthenium | Intermolecular Alkyne-Alkene Coupling | Alkyne | Formation of a new C-C bond and a more complex molecule |

| Iridium | Intramolecular Cycloaddition (with suitable modifications) | Alkyne | Formation of cyclic or bicyclic structures |

Hydrogenation and Reduction Strategies

The selective reduction of the alkyne functionality in this compound allows for the synthesis of the corresponding alkene or alkane, providing access to a range of saturated and unsaturated derivatives. The dioxolane group is generally stable under these conditions.

Complete Hydrogenation to Alkane:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will typically lead to the complete reduction of the alkyne to the corresponding alkane. youtube.comlibretexts.org

Partial Reduction to cis-Alkene:

For the stereoselective synthesis of the cis-alkene, a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), is employed. libretexts.orgorganicchemistrytutor.com This catalyst system reduces the alkyne to the alkene and then deactivates, preventing further reduction to the alkane.

Partial Reduction to trans-Alkene:

The synthesis of the trans-alkene is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. organicchemistrytutor.comyoutube.com This method proceeds via a radical anion intermediate, leading to the thermodynamically more stable trans-alkene.

The table below outlines the expected products from the hydrogenation and reduction of this compound.

| Reagents and Conditions | Expected Product | Stereochemistry |

| H₂, Pd/C or PtO₂ | 2-Methyl-2-pentyl-1,3-dioxolane | Not applicable |

| H₂, Lindlar's Catalyst | (Z)-2-Methyl-2-(pent-3-enyl)-1,3-dioxolane | cis |

| Na or Li, liquid NH₃ | (E)-2-Methyl-2-(pent-3-enyl)-1,3-dioxolane | trans |

Tandem and Cascade Reaction Sequences Incorporating Both Functional Groups

Tandem and cascade reactions offer an efficient approach to building molecular complexity from simple starting materials in a single operation. For a molecule like this compound, such sequences could involve the sequential or concerted reaction of both the alkyne and the dioxolane functionalities.

While specific tandem reactions for this exact substrate are not extensively reported, the principles of such reactions can be inferred from related systems. For example, a reaction could be initiated at the alkyne, which then generates a reactive intermediate that subsequently reacts with the dioxolane ring.

An example of a related tandem reaction is the bimetallic catalytic asymmetric tandem reaction of β-alkynyl ketones, which proceeds through cycloisomerization followed by an intermolecular cycloaddition. nih.gov Although this involves a ketone rather than a protected ketone, it demonstrates the potential for sequential reactions involving an alkyne.

A hypothetical tandem reaction involving this compound could be envisioned as follows:

Activation of the Alkyne: A transition metal catalyst, for instance, could activate the alkyne towards nucleophilic attack.

Intramolecular Attack: A nucleophile, potentially generated in situ or from the reaction medium, could add to the activated alkyne.

Cascade Cyclization/Rearrangement: The resulting intermediate could then undergo a cascade of reactions, potentially involving the opening or transformation of the dioxolane ring, to form a more complex polycyclic structure.

Such cascade reactions are powerful tools in organic synthesis. For instance, palladium(II)-catalyzed cascade reactions of ene-yne substrates have been used to access complex heterocyclic systems through successive annulations. nih.gov

The following table presents a conceptual framework for potential tandem reactions involving this compound.

| Reaction Type | Initiating Step | Subsequent Step(s) | Potential Product Class |

| Acid-Catalyzed Tandem Reaction | Protonation of the alkyne or dioxolane | Intramolecular cyclization, rearrangement | Fused or spirocyclic ethers |

| Transition Metal-Catalyzed Cascade | Metal-coordination to the alkyne | Intramolecular attack by the dioxolane oxygen, ring-opening/rearrangement | Complex heterocyclic compounds |

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches of chemical databases and scientific literature did not yield any specific information on the synthesis, properties, or applications of the compound titled "this compound." This suggests that the compound may be a novel chemical entity that has not been synthesized or characterized, or it may be referred to by a different chemical name in existing literature.

The alkynyl (containing a carbon-carbon triple bond) functional group is also a versatile component in organic synthesis, participating in a wide range of chemical transformations. nih.gov The combination of a dioxolane and an alkynyl group in one molecule, as suggested by the name "this compound," would theoretically offer a bifunctional building block for the synthesis of more complex molecules. However, without any documented synthesis or reactivity studies for this specific compound, any discussion of its potential applications would be purely speculative.

Given the strict requirement to focus solely on the specified compound, and the absence of any available data, it is not possible to provide an article on its applications as a synthetic building block in complex molecule synthesis or its utility in materials science and polymer chemistry.

Applications of 2 Methyl 2 Pent 3 Ynyl 1,3 Dioxolane As a Synthetic Building Block and Intermediate

Contributions to Chiral Pool Synthesis

Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. These chiral molecules are then converted through a series of chemical transformations into the desired target molecule, preserving the initial stereochemistry. The utility of a compound within this framework is determined by its inherent chirality and its ability to transfer that chirality effectively during a synthetic sequence.

Role as a Chiral Synthon

A chiral synthon is a stereochemically defined building block used in the assembly of a larger, more complex chiral molecule. For 2-Methyl-2-pent-3-ynyl-1,3-dioxolane to function as a chiral synthon, it must itself be chiral and available in an enantiomerically enriched or pure form. The chirality of this specific molecule would arise from a stereocenter at the C2 position of the dioxolane ring, should the substituents attached to it be arranged in a non-superimposable mirror image.

However, based on currently available scientific literature, there is a notable lack of specific research detailing the synthesis or application of enantiomerically pure this compound as a chiral synthon. While the broader class of chiral 1,3-dioxolanes, often derived from chiral diols, is well-established in asymmetric synthesis, specific studies focusing on this particular alkynyl-substituted dioxolane in a chiral context are not prominently documented. The potential for this compound to act as a chiral synthon remains an area for future investigation, contingent on the development of methods for its asymmetric synthesis.

Mechanistic and Computational Investigations of 2 Methyl 2 Pent 3 Ynyl 1,3 Dioxolane Reactions

Elucidation of Reaction Mechanisms

Detailed Mechanistic Pathways of Dioxolane Formation

The formation of 2-Methyl-2-pent-3-ynyl-1,3-dioxolane is a specific example of the broader class of reactions known as acetalization or, more precisely, ketalization, as the precursor is a ketone. This acid-catalyzed reaction is a fundamental transformation in organic synthesis, primarily used for the protection of carbonyl groups. nih.govacs.org The synthesis involves the reaction of a ketone, in this case, pent-4-yn-2-one, with a diol, ethylene (B1197577) glycol, in the presence of an acid catalyst. youtube.com

The mechanism proceeds through several distinct, reversible steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of pent-4-yn-2-one by an acid catalyst (e.g., H₂SO₄, p-TsOH). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by the Diol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal (or hemiketal) intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups on the intermediate. This step converts a hydroxyl group into a good leaving group (water).

Formation of an Oxocarbenium Ion: The intermediate loses a molecule of water, forming a resonance-stabilized oxocarbenium ion. This is often the rate-determining step of the reaction.

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion. This ring-closing step forms the five-membered dioxolane ring.

Deprotonation: Finally, a base (such as the conjugate base of the acid catalyst or another solvent molecule) removes the proton from the remaining oxonium ion, regenerating the acid catalyst and yielding the final product, this compound. youtube.com

Mechanistic Studies of Alkynyl Moiety Transformations

While specific mechanistic studies on the alkynyl moiety of this compound are not extensively documented, the reactivity can be inferred from studies on analogous alkynyl acetal (B89532) and ketone systems. The triple bond serves as a reactive handle for various transformations, particularly through metal-catalyzed activation.

Gold-Catalyzed Cyclizations and Additions: Homogeneous gold catalysts are particularly effective at activating alkyne functionalities due to their carbophilic nature. beilstein-journals.orgnih.gov The mechanism typically involves the coordination of the gold(I) or gold(III) catalyst to the alkyne, forming a π-complex. researchgate.net This coordination renders the alkyne highly electrophilic and susceptible to attack by nucleophiles. For a molecule like this compound, this activation could lead to several pathways:

Intramolecular Cyclization: If other nucleophilic groups are present in the molecule or reaction medium, they can attack the activated alkyne. For instance, gold-catalyzed bicycloketalization of alkyne-diols has been demonstrated as a powerful synthetic method. rsc.org

Hydration: In the presence of water, the gold-activated alkyne can undergo hydration to form a ketone. organic-chemistry.org For the target molecule, this would yield a 1,4-dicarbonyl compound, which could subsequently undergo an intramolecular cyclization to form a substituted furan (B31954), following a Paal-Knorr synthesis pathway. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

Other Metal-Catalyzed Transformations: Other transition metals such as palladium, platinum, and rhodium can also catalyze transformations of the alkynyl group. nih.govacs.org For example, DFT calculations on Pd and Pt halide-catalyzed cyclizations of o-alkynylbenzaldehyde acetals show that the reaction is initiated by the electrophilic activation of the alkyne moiety by the metal. nih.gov Depending on the specific substrate and catalyst, this can lead to different cyclization modes (e.g., 5-exo-dig or 6-endo-dig). nih.gov

Identification and Characterization of Reactive Intermediates

The identification of transient species is crucial for confirming reaction mechanisms. For the reactions involving this compound, different intermediates are postulated for the formation of the dioxolane ring and the transformation of the alkyne group.

Intermediates in Dioxolane Formation: The acid-catalyzed formation of the dioxolane ring proceeds through well-established intermediates that can be characterized spectroscopically or trapped.

Protonated Ketone: The initial intermediate is the protonated form of pent-4-yn-2-one.

Hemiacetal: The addition of one hydroxyl group from ethylene glycol leads to a neutral acyclic hemiacetal intermediate.

Oxocarbenium Ion: Following the loss of water, a key resonance-stabilized oxocarbenium ion is formed. This species is highly electrophilic and is central to the ring-closing step. youtube.com

Intermediates in Alkynyl Moiety Transformations: Mechanistic studies and computational models of reactions involving similar alkynyl acetals suggest the formation of several types of reactive intermediates.

Metal-Alkyne π-Complexes: In gold-catalyzed reactions, the initial intermediate is a gold-alkyne π-complex, which activates the triple bond. beilstein-journals.orgresearchgate.net

Carbenoid Intermediates: DFT studies on the cyclization of certain alkynyl acetals catalyzed by Pd and Pt halides indicate that the reaction can proceed through a metal carbenoid intermediate following the initial cyclization step. nih.gov

Enol/Enamine Intermediates: In the context of a Paal-Knorr furan synthesis, which could occur after hydration of the alkyne, the key intermediate is an enol form of one of the carbonyl groups, which acts as the nucleophile for the cyclization step. wikipedia.orguomustansiriyah.edu.iqacs.org

Kinetic Studies of Reaction Pathways

Reaction Rate Determinations

Kinetic studies provide quantitative data on reaction speeds, offering deep insights into the factors that control reaction pathways. While specific reaction rate determinations for this compound are not available in the literature, data from analogous systems can provide a basis for understanding its reactivity.

| Reaction Studied | Reactant(s) | Catalyst | Method | Key Finding | Reference |

| Cyclization of 2-alkynyl-N-propargylanilines | 2-alkynyl-N-propargylaniline | Au(I) | DFT (M06) | P1 formation is 5.9 times slower than P2 formation; P1 formation is rate-limiting. | nih.gov |

| Sonogashira Coupling | Acyl Chlorides + Terminal Alkynes | Pd on Silica (B1680970) Gel | GC analysis | Reaction kinetics were profiled, showing product yield over time under various conditions. | mdpi.com |

Activation Energy Profiling

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Profiling these energy barriers for different steps in a reaction mechanism helps to identify the rate-determining step and understand catalyst efficiency. Computational studies on related alkynyl systems provide valuable data on the energy profiles of these transformations.

For example, DFT calculations have been employed to map the potential energy surface for the gold-catalyzed isomerization of alkynyl epoxides into furans. These studies calculate the energy barriers for key mechanistic steps, including the initial ring opening of the epoxide, the subsequent ring closure to form the furan, and several proton transfer steps. maxapress.com Similarly, the activation free energies for the gold-catalyzed cyclization of anilines have been calculated, providing a detailed picture of the reaction's energetic landscape. nih.gov

| Reaction Studied | Mechanistic Step | Catalyst | Method | Calculated Activation Energy (kcal/mol) | Reference |

| Au-catalyzed isomerization of alkynyl epoxides to furans | Epoxide Ring Opening (TS1) | AuCl₃ | DFT (M06-2X) | ~15.5 | maxapress.com |

| Au-catalyzed isomerization of alkynyl epoxides to furans | Rate-Limiting Step (TS3) | AuCl₃ | DFT (M06-2X) | 62.2 | maxapress.com |

| Rh-catalyzed cyclization of 2-alkynylphenols | Dehydration | [Rh(cod)OH]₂ | DFT | 27.2 (for atropisomerization) | acs.org |

| Iodobenzene-catalyzed cyclization of δ-alkynyl β-ketoester | Alkyne Activation/Cyclization | Iodobenzene | DFT | The pathway through alkyne activation was found to be the most energetically favorable. | worktribe.com |

Computational Chemistry Approaches

Following extensive and targeted searches of scientific literature and chemical databases, it has been determined that there are currently no published computational or mechanistic studies specifically focused on the chemical compound “this compound.” The following sections outline the standard computational chemistry approaches that would be employed for such an investigation, should the necessary research be undertaken in the future. The descriptions are therefore general and illustrative of the methodologies, as no specific data for the target molecule is available.

Conformational Analysis and Energy Landscapes

A crucial first step in understanding the reactivity of a flexible molecule like this compound would be a thorough conformational analysis. This process aims to identify all stable three-dimensional arrangements of the atoms (conformers) and to map their relative energies, creating an energy landscape.

Researchers would typically employ a multi-step approach. Initially, a broad search for possible conformers would be conducted using methods like molecular mechanics (MM) or semi-empirical calculations, which are computationally less expensive. This initial scan would explore the rotation around single bonds, such as the C-C bond connecting the dioxolane ring to the pentynyl side chain. The dioxolane ring itself can exist in various puckered conformations (e.g., envelope and twist forms), which would also be systematically investigated.

Following the initial scan, the geometries of the identified low-energy conformers would be re-optimized at a higher level of theory, most commonly using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). The relative energies of these optimized conformers would then be calculated with greater accuracy, often including corrections for zero-point vibrational energy (ZPVE). This would allow for the determination of the global minimum energy conformation—the most stable arrangement of the molecule—and the populations of other low-energy conformers at a given temperature, governed by the Boltzmann distribution.

Table 1: Illustrative Data for Conformational Analysis of a Hypothetical Alkynyl Dioxolane (Note: This table is a hypothetical example to illustrate the expected output of such an analysis, as no data for the target compound exists.)

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angle (°) |

|---|---|---|---|

| Conf-1 | 0.00 | 75.3 | -65.2 |

| Conf-2 | 1.25 | 12.1 | 175.8 |

| Conf-3 | 0.85 | 22.6 | 68.9 |

Transition State Modeling and Reaction Energetics

To investigate the mechanisms of reactions involving this compound, computational chemists would model the transition states (TS) of potential reaction pathways. A transition state is the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate.

For example, in a hypothetical acid-catalyzed hydrolysis of the dioxolane ring, researchers would propose a step-by-step mechanism. Each step would involve locating the corresponding transition state structure. This is a complex computational task that often involves methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Dimer methods. Once a candidate TS structure is found, it must be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). A lower activation energy implies a faster reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides quantitative insights into the feasibility of a proposed mechanism and helps to identify the rate-determining step. Common levels of theory for these calculations would be DFT (e.g., M06-2X or B3LYP) or more advanced ab initio methods (e.g., MP2 or CCSD(T)) for higher accuracy, often including solvent effects through continuum solvation models (like PCM or SMD).

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations would be used to understand the intrinsic reactivity of this compound. These calculations provide information about how electrons are distributed within the molecule, which is fundamental to its chemical behavior.

Key properties that would be investigated include the distribution of electrostatic potential (ESP) on the molecular surface. Regions of negative potential (red) would indicate areas susceptible to electrophilic attack (e.g., the oxygen atoms of the dioxolane and the π-system of the alkyne), while regions of positive potential (blue) would highlight sites prone to nucleophilic attack.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would also be essential. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a useful indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For the target molecule, the HOMO would likely be localized on the alkyne π-bond, suggesting its role as a nucleophile in certain reactions.

Furthermore, calculated atomic charges (e.g., using Natural Bond Orbital (NBO) analysis) would provide a quantitative measure of the electron distribution and help to predict sites of reactivity. These electronic properties, taken together, would allow for predictions about how the molecule would behave in different chemical environments and in the presence of various reagents.

Advanced Spectroscopic and Chromatographic Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methyl-2-pent-3-ynyl-1,3-dioxolane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton (¹H) NMR spectroscopy is utilized to identify the distinct proton environments within the this compound molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide critical data for structural elucidation. Based on the compound's structure, a predictable ¹H NMR spectrum can be outlined. The different sets of protons would give rise to unique signals, allowing for their identification.

For instance, the protons of the methyl group attached to the quaternary carbon of the dioxolane ring are expected to appear as a singlet, as they have no adjacent protons to couple with. The four protons on the dioxolane ring itself often appear as a complex multiplet. The methylene (B1212753) protons of the pentynyl side chain would likely appear as a quartet due to coupling with the terminal methyl group across the alkyne bond, and this terminal methyl group would, in turn, appear as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂-CH₂-O- (Dioxolane ring protons) | ~3.9 - 4.1 | Multiplet | 4H |

| -CH₂-C≡C- (Methylene protons) | ~2.2 - 2.4 | Quartet (q) | 2H |

| ≡C-CH₃ (Alkyne methyl protons) | ~1.8 | Triplet (t) | 3H |

| O-C(CH₃)-O (Dioxolane methyl protons) | ~1.4 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., attachment to oxygen, participation in a triple bond).

The spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The quaternary carbon of the dioxolane ring, being bonded to two oxygen atoms, would appear at a characteristic downfield shift. The two carbons of the alkyne bond would have unique chemical shifts, and the various methyl and methylene carbons would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| O-C(CH₃)-O (Quaternary carbon) | ~108 - 110 |

| -CH₂-C≡C-CH₃ (Alkyne carbons) | ~75 - 85 (2 signals) |

| -O-CH₂-CH₂-O- (Dioxolane ring carbons) | ~64 - 66 |

| -CH₂-C≡C- (Methylene carbon) | ~25 - 30 |

| O-C(CH₃)-O (Dioxolane methyl carbon) | ~22 - 25 |

| ≡C-CH₃ (Alkyne methyl carbon) | ~3 - 5 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assemble the molecular structure and confirm connectivity, a suite of two-dimensional (2D) NMR experiments is employed. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a cross-peak between the methylene protons and the terminal methyl protons of the pentynyl chain, confirming their connectivity through the alkyne bond.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is used to unambiguously assign the carbon signals based on the already-assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. While the molecule lacks complex stereochemistry, NOESY can be used to confirm spatial proximities between, for example, the dioxolane methyl group and the protons on the main dioxolane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of this compound. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. docbrown.info This high precision allows for the calculation of a unique elemental formula. For this compound (C₉H₁₄O₂), the theoretical exact mass can be calculated and compared with the experimental value to unequivocally confirm its chemical formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This method is exceptionally useful for analyzing the purity of a sample of this compound or for monitoring its formation during a chemical reaction. analytice.com

In a typical GC-MS analysis, the components of a mixture are separated on a GC column based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for that component. jmchemsci.com

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Additionally, a characteristic fragmentation pattern would be observed. Common fragmentation pathways for dioxolanes include the loss of the substituents at the C2 position and cleavage of the ring itself. miamioh.edulibretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion | Notes |

|---|---|---|

| 154 | [C₉H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of the methyl group from the dioxolane ring |

| 87 | [C₄H₇O₂]⁺ | Loss of the pentynyl side chain |

| 43 | [C₂H₃O]⁺ | Common fragment from the dioxolane ring structure |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can deduce the structural components of a compound. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the alkyne and the dioxolane ring.

The molecular structure of this compound contains a terminal alkyne (C≡C-H), a dioxolane ring (a cyclic acetal), and methyl and methylene groups. Each of these moieties exhibits characteristic absorption bands in the IR spectrum.

Key Functional Group Absorptions:

Alkyne Group: The most distinct feature of a terminal alkyne is the C≡C stretching vibration, which typically appears as a sharp, weak to medium band in the range of 2100-2140 cm⁻¹. Additionally, the stretching of the acetylenic C-H bond gives rise to a strong, sharp absorption peak at approximately 3300 cm⁻¹.

Dioxolane Ring: The dioxolane ring is characterized by several C-O stretching vibrations. These typically appear as strong bands in the fingerprint region of the spectrum, between 1200 and 1000 cm⁻¹. The specific pattern of these absorptions can be complex but is indicative of the cyclic acetal (B89532) structure.

Alkyl Groups: The presence of methyl (CH₃) and methylene (CH₂) groups is confirmed by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations at lower wavenumbers, such as around 1465 cm⁻¹ and 1375 cm⁻¹.

Based on these principles, a predicted table of characteristic IR absorption bands for this compound can be constructed.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| ~3300 | ≡C-H | Stretching | Strong, Sharp |

| 2950-3000 | C-H (sp³) | Stretching | Medium to Strong |

| 2100-2140 | C≡C | Stretching | Weak to Medium, Sharp |

| ~1465 | C-H (CH₂) | Bending (Scissoring) | Medium |

| ~1375 | C-H (CH₃) | Bending (Symmetrical) | Medium |

| 1200-1000 | C-O | Stretching | Strong |

This predictive data serves as a valuable reference for researchers working on the synthesis and identification of this compound, allowing for rapid confirmation of its successful formation.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool in chemical research for the separation, identification, and purification of compounds from a mixture. For a substance like this compound, both analytical and preparative chromatographic techniques are crucial for ensuring its purity and for isolating it from reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique for separating components of a mixture. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Less polar compounds will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.

A potential HPLC method for the analysis of this compound could involve:

Column: A C18 reversed-phase column is a common choice for separating a wide range of organic molecules.

Mobile Phase: A gradient of acetonitrile (B52724) and water would likely provide good separation. The gradient could start with a higher proportion of water and gradually increase the concentration of acetonitrile to elute the compound.

Detection: As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) might be employed. Alternatively, a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) could be used.

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or RI Detector |

| Injection Volume | 10 µL |

This proposed method would allow for the quantitative determination of the purity of this compound and the identification of any impurities.

Following the synthesis of this compound, it is often necessary to isolate the pure compound from the reaction mixture. Preparative chromatography is the method of choice for this purpose, as it allows for the separation of larger quantities of material.

Both preparative High-Performance Liquid Chromatography (Prep-HPLC) and flash column chromatography are viable options for the purification of this compound.

Preparative HPLC:

The analytical HPLC method described above can be scaled up for preparative purposes. This involves using a larger column with the same stationary phase and a higher flow rate. The mobile phase composition would be optimized to achieve the best separation of the target compound from its impurities. Fractions of the eluent are collected, and those containing the pure compound are combined and the solvent is removed to yield the purified this compound. The scalability of HPLC methods makes this an attractive option for obtaining high-purity samples. sielc.com

Flash Column Chromatography:

Flash column chromatography is a more rapid and less expensive alternative to preparative HPLC, suitable for purifying gram-scale quantities of a compound. For this compound, a silica (B1680970) gel stationary phase would likely be used with a non-polar to moderately polar solvent system as the mobile phase. A gradient of hexane (B92381) and ethyl acetate (B1210297), for example, could be employed to first elute non-polar impurities, followed by the desired product. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Table 3: Potential Preparative Chromatography Parameters

| Parameter | Flash Column Chromatography | Preparative HPLC |

|---|---|---|

| Stationary Phase | Silica Gel | C18 |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Water/Acetonitrile Gradient |

| Scale | Milligrams to Grams | Milligrams to Grams |

| Monitoring | Thin-Layer Chromatography (TLC) | UV Detector |

The choice between these preparative techniques would depend on the required purity, the scale of the synthesis, and the available equipment.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 2-Methyl-2-pent-3-ynyl-1,3-dioxolane is a crucial first step for enabling its broader study and application. Future research could focus on moving beyond traditional synthetic methods, which may involve harsh conditions or produce significant waste.

Another area for development is the use of greener solvents and reaction conditions. Supercritical fluids or bio-based solvents could replace traditional organic solvents, reducing the environmental impact of the synthesis. Microwave-assisted organic synthesis could also be explored to reduce reaction times and energy consumption.

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Potential Advantage |

| Heterogeneous Catalysis | Easier catalyst separation and reuse |

| One-Pot Synthesis | Increased efficiency, reduced waste |

| Green Solvents | Reduced environmental impact |

| Microwave-Assisted Synthesis | Faster reaction times, lower energy use |

Exploration of Undiscovered Reactivity of the Alkynyl Dioxolane System

The internal alkyne in this compound is a key functional group that offers a wide range of possibilities for chemical transformations. epfl.ch Future research should aim to systematically explore the reactivity of this group, both in isolation and in concert with the dioxolane moiety.

One area of interest is the selective transformation of the alkyne. This could include partial or complete hydrogenation to the corresponding alkene or alkane, as well as various addition reactions across the triple bond. The development of chemoselective catalysts that can effect these transformations without disturbing the dioxolane ring will be critical.

Furthermore, the participation of the alkynyl group in cycloaddition reactions, such as the Diels-Alder or click reactions, could lead to the synthesis of complex heterocyclic structures. epfl.ch The proximity of the dioxolane ring might influence the stereoselectivity of these reactions, a hypothesis that warrants detailed investigation. The reactivity of alkynyl boron compounds also presents interesting possibilities for further functionalization. rsc.org

Integration into Advanced Material Science Applications

The unique combination of a protected carbonyl and a reactive alkyne makes this compound a potentially valuable building block for advanced materials. Future research could explore its incorporation into polymers and other materials with novel properties.